![molecular formula C14H19NO3 B2472731 tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate CAS No. 778617-65-5](/img/structure/B2472731.png)
tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a 4-methylphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
- Oxidation products include oxides and ketones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Drug Development
Tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents. Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study: Anti-Inflammatory Activity
A study synthesized various derivatives of this compound and evaluated their anti-inflammatory effects. The results showed that certain derivatives significantly inhibited inflammation in animal models, suggesting a pathway for developing new anti-inflammatory drugs .
Biological Research
Biological Interactions
This compound can serve as a model for studying the interactions between carbamates and biological systems. Its unique structure allows researchers to investigate how fluorinated and aromatic compounds interact with enzymes and receptors .
Case Study: Biological Target Interaction
In vitro studies demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. The compound's ability to modulate these interactions suggests its use in understanding metabolic disorders and developing targeted therapies .
Industrial Applications
Specialty Chemicals Production
The compound's unique chemical properties make it suitable for use in the production of specialty chemicals. Its application extends to the formulation of coatings, adhesives, and other advanced materials due to its stability and reactivity .
Data Table: Industrial Applications
Application Area | Specific Use | Properties Utilized |
---|---|---|
Coatings | Protective coatings | High stability and adhesion properties |
Adhesives | Industrial adhesives | Strong bonding capabilities |
Advanced Materials | Composite materials | Enhanced mechanical properties |
Chemical Synthesis
Synthetic Routes
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate carbonyl compounds under controlled conditions. This process can be optimized for yield and purity through various methods such as chromatography or recrystallization .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate involves the inhibition of specific enzymes by forming a covalent bond with the active site. This covalent modification leads to the inactivation of the enzyme, thereby blocking its biological activity. The molecular targets include serine hydrolases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-bromophenyl)carbamate
Comparison: tert-Butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. This makes it more selective in enzyme inhibition compared to other similar compounds. Additionally, the oxoethyl group enhances its reactivity in substitution reactions .
Biological Activity
tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate is a compound of interest in medicinal chemistry and biological research due to its potential applications in enzyme inhibition and protein interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, which enhances lipophilicity, and a carbamate moiety that is often involved in hydrogen bonding interactions with biological targets. Its structure can be represented as follows:
- Molecular Formula : C13H17N1O3
- Molecular Weight : 235.28 g/mol
The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. The carbamate group plays a crucial role in mediating these interactions through:
- Hydrogen Bonding : Facilitates binding to active sites on enzymes.
- Hydrophobic Interactions : The tert-butyl group increases the compound's affinity for lipid-rich environments, enhancing its bioavailability.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Key findings include:
- Inhibition of Enzyme Activity : Preliminary studies suggest significant inhibition of target enzymes, which could lead to alterations in metabolic processes.
- Selectivity : The compound shows varying degrees of selectivity against different enzyme families, which is critical for therapeutic applications.
Case Studies
- Study on Enzyme Inhibition :
- Protein-Ligand Interactions :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Lipophilicity | High |
Absorption Rate | Moderate |
Bioavailability | Potentially high |
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | IC50 (nM) | Selectivity |
---|---|---|
tert-butyl N-[2-(4-chlorophenyl)-2-oxoethyl]carbamate | <50 | High |
tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate | <100 | Moderate |
tert-butyl N-[2-(3-methylphenyl)-2-oxoethyl]carbamate | >200 | Low |
This table illustrates that variations in substituents on the phenyl ring significantly impact the biological activity and selectivity of these compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-7-11(8-6-10)12(16)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSANGRQVUKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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